Fmoc-3-(9-anthryl)-D-alanine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

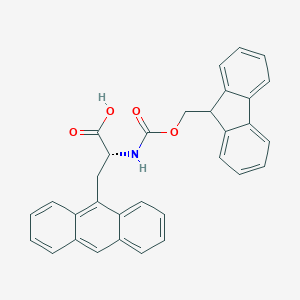

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-3-anthracen-9-yl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H25NO4/c34-31(35)30(18-28-22-11-3-1-9-20(22)17-21-10-2-4-12-23(21)28)33-32(36)37-19-29-26-15-7-5-13-24(26)25-14-6-8-16-27(25)29/h1-17,29-30H,18-19H2,(H,33,36)(H,34,35)/t30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGLRHZZGDZRSHK-SSEXGKCCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2CC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C[C@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Fmoc-3-(9-anthryl)-D-alanine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Fmoc-3-(9-anthryl)-D-alanine, a fluorescent, non-canonical amino acid increasingly utilized in peptide synthesis and drug discovery. The methodologies detailed herein are compiled from established chemical principles and published data, offering a robust framework for the production of this valuable compound.

Introduction

This compound is a derivative of the amino acid alanine, featuring a bulky, fluorescent anthryl group attached to the β-carbon and an N-terminal fluorenylmethyloxycarbonyl (Fmoc) protecting group. The D-chiral configuration and the fluorescent properties of the anthryl moiety make it a unique building block for the synthesis of peptides with modified structures and for use as a fluorescent probe to study peptide-protein interactions and cellular processes.[1] The Fmoc protecting group is instrumental for its application in solid-phase peptide synthesis (SPPS), allowing for controlled, stepwise elongation of peptide chains under mild conditions.[2]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound, compiled from various commercial suppliers.

| Property | Value |

| CAS Number | 268733-63-7 |

| Molecular Formula | C₃₂H₂₅NO₄ |

| Molecular Weight | 487.55 g/mol |

| Appearance | Light yellowish to yellow powder/solid |

| Purity (HPLC) | ≥95.0% to ≥98% |

| Melting Point | 240 - 244 °C (decomposes) |

| Optical Rotation | [α]D20 = +35 ± 2° (c=1 in DMF) |

| Storage Temperature | 2-8°C |

Experimental Protocols

The synthesis of this compound is a multi-step process. The following protocols outline a viable synthetic route, starting from the commercially available 9-anthraldehyde. This proposed synthesis is based on the principles of asymmetric Strecker synthesis, followed by Fmoc protection.

Part 1: Asymmetric Synthesis of 3-(9-anthryl)-D-alanine

The enantioselective synthesis of the D-amino acid can be achieved via a diastereoselective Strecker reaction using a chiral auxiliary. (R)-phenylglycine amide is a well-established chiral auxiliary for the synthesis of D-amino acids.[1][3]

Materials:

-

9-Anthraldehyde

-

(R)-Phenylglycine amide

-

Sodium cyanide (NaCN)

-

Acetic acid

-

Methanol

-

Water

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Sodium hydroxide (NaOH)

Experimental Procedure:

-

Imine Formation: In a round-bottom flask, dissolve 9-anthraldehyde (1 equivalent) and (R)-phenylglycine amide (1 equivalent) in methanol. Stir the mixture at room temperature for 2-4 hours to form the corresponding chiral imine. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Strecker Reaction: Cool the reaction mixture to 0°C in an ice bath. In a separate flask, prepare a solution of sodium cyanide (1.1 equivalents) in a minimal amount of cold water. Slowly add the aqueous NaCN solution to the imine solution, followed by the dropwise addition of acetic acid (1.1 equivalents).

-

Crystallization-Induced Asymmetric Transformation: Allow the reaction mixture to slowly warm to room temperature and then heat to 50-60°C. Stir for 24-48 hours. During this time, one diastereomer of the resulting α-aminonitrile is expected to selectively precipitate from the solution.[3]

-

Isolation of Diastereomerically Pure Aminonitrile: Cool the mixture to room temperature and then in an ice bath to maximize precipitation. Collect the solid by vacuum filtration and wash with cold methanol/water (1:1) and then with diethyl ether.

-

Hydrolysis of the Nitrile: Suspend the dried α-aminonitrile in 6 M hydrochloric acid. Heat the mixture at reflux for 12-24 hours to hydrolyze both the nitrile and the amide functionalities.

-

Work-up and Isolation: Cool the reaction mixture to room temperature. Extract the aqueous solution with diethyl ether to remove phenylglycine. Adjust the pH of the aqueous layer to isoelectric point (around pH 6-7) using a solution of sodium hydroxide. The desired 3-(9-anthryl)-D-alanine will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Part 2: Fmoc Protection of 3-(9-anthryl)-D-alanine

This protocol is adapted from a general procedure for the Fmoc protection of amino acids.

Materials:

-

3-(9-anthryl)-D-alanine

-

9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu)

-

Sodium carbonate (Na₂CO₃)

-

1,4-Dioxane

-

Water

-

Diethyl ether

-

Ethyl acetate

-

Hydrochloric acid (HCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

Experimental Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 3-(9-anthryl)-D-alanine (1 equivalent) in a 1:1 mixture of 1,4-dioxane and a 10% aqueous solution of sodium carbonate.

-

Addition of Fmoc-OSu: To the stirred solution, add Fmoc-OSu (1.05 equivalents) portion-wise at room temperature.

-

Reaction: Stir the mixture vigorously at room temperature for 4-6 hours. Monitor the reaction progress by TLC.

-

Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing water and wash with diethyl ether (2 x volume of reaction mixture) to remove any unreacted Fmoc-OSu and other non-polar impurities.

-

Acidification and Extraction: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl. A white precipitate of the product will form. Extract the product into ethyl acetate (3 x volume of aqueous layer).

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to yield the crude this compound.

Purification Protocol

The crude product can be purified by either recrystallization or high-performance liquid chromatography (HPLC).

Recrystallization

Solvent System: A common solvent system for the recrystallization of Fmoc-protected amino acids is a mixture of a polar solvent in which the compound is soluble at elevated temperatures (e.g., ethanol, ethyl acetate, or dichloromethane) and a non-polar solvent in which it is sparingly soluble at room temperature (e.g., hexane or heptane).[4] An ethanol/water mixture has also been reported to be effective for the crystallization of N-Fmoc-amino acids.[5]

General Procedure:

-

Dissolve the crude product in a minimal amount of the hot polar solvent.

-

Slowly add the non-polar solvent until the solution becomes slightly turbid.

-

Allow the solution to cool slowly to room temperature, and then place it in a refrigerator (2-8°C) to induce crystallization.

-

Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.

High-Performance Liquid Chromatography (HPLC)

For higher purity, preparative reversed-phase HPLC is the method of choice.

HPLC Conditions (Starting Point for Optimization):

-

Column: C18 reversed-phase column (e.g., 10 µm particle size, 250 x 20 mm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile.

-

Gradient: A linear gradient from 30% to 100% Mobile Phase B over 30-40 minutes is a good starting point for method development.

-

Flow Rate: Dependent on column dimensions, typically 15-20 mL/min for a 20 mm ID column.

-

Detection: UV absorbance at 265 nm (for the Fmoc group) and 280 nm (for the anthryl group).

Procedure:

-

Dissolve the crude product in a minimal amount of a suitable solvent (e.g., DMF or a mixture of Mobile Phase A and B).

-

Filter the solution through a 0.45 µm filter.

-

Inject the sample onto the equilibrated HPLC column.

-

Collect fractions corresponding to the main product peak.

-

Analyze the fractions for purity by analytical HPLC.

-

Combine the pure fractions and remove the solvent by lyophilization.

Visualizations

Caption: Synthesis and Purification Workflow for this compound.

Caption: Logical Flow from Synthesis to Application.

References

- 1. Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. pure.rug.nl [pure.rug.nl]

- 4. researchgate.net [researchgate.net]

- 5. CN103373940A - Novel process for synthesizing N-FMOC-amino acid crude product of non-active side chain - Google Patents [patents.google.com]

Characterization of Fmoc-3-(9-anthryl)-D-alanine by NMR and Mass Spectrometry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical techniques used to characterize Fmoc-3-(9-anthryl)-D-alanine, a fluorescent, protected amino acid derivative crucial for peptide synthesis and drug development. The methodologies for Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are detailed, along with representative data presented in a structured format for clarity and comparative analysis.

Compound Overview

This compound is a derivative of the non-proteinogenic amino acid D-alanine, featuring a bulky, fluorescent anthryl group attached to the β-carbon and an N-terminal fluorenylmethyloxycarbonyl (Fmoc) protecting group. This structure makes it a valuable building block in solid-phase peptide synthesis (SPPS) for introducing a fluorescent label into peptides, enabling studies of peptide structure, localization, and interactions.

Molecular Formula: C₃₂H₂₅NO₄

Molecular Weight: 487.55 g/mol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential technique for the structural elucidation of this compound, providing detailed information about the chemical environment of each proton and carbon atom.

Experimental Protocol: ¹H and ¹³C NMR

Sample Preparation:

-

Dissolve 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

Instrumentation and Parameters:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer.

-

Nuclei: ¹H and ¹³C.

-

Temperature: 298 K.

-

¹H NMR:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

-

-

¹³C NMR:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Representative NMR Data

Table 1: Representative ¹H NMR Data for this compound (in DMSO-d₆, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 12.9 (broad s) | s | 1H | Carboxylic acid (-COOH) |

| 8.6 - 7.2 (m) | m | 17H | Aromatic protons (Anthryl & Fmoc) |

| 4.5 (m) | m | 1H | α-CH |

| 4.2 (t) | t | 1H | Fmoc-CH |

| 4.1 (d) | d | 2H | Fmoc-CH₂ |

| 3.8 (d) | d | 2H | β-CH₂ |

Table 2: Representative ¹³C NMR Data for this compound (in DMSO-d₆, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| 173.5 | Carboxylic acid (-COOH) |

| 156.1 | Urethane carbonyl (Fmoc) |

| 143.9 - 120.1 | Aromatic carbons (Anthryl & Fmoc) |

| 65.6 | Fmoc-CH₂ |

| 54.2 | α-CH |

| 46.7 | Fmoc-CH |

| 35.8 | β-CH₂ |

Mass Spectrometry (MS)

Mass spectrometry is employed to confirm the molecular weight of this compound and to study its fragmentation pattern, which can provide further structural verification.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

Sample Preparation:

-

Prepare a dilute solution of the compound (approximately 10-100 µM) in a solvent suitable for ESI, such as a mixture of acetonitrile and water, often with a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode).

Instrumentation and Parameters:

-

Mass Spectrometer: An electrospray ionization time-of-flight (ESI-TOF) or quadrupole mass spectrometer.

-

Ionization Mode: Positive or negative ion mode.

-

Mass Range: Scan a mass range appropriate to detect the molecular ion and expected fragments (e.g., m/z 100-1000).

-

Analysis:

-

Full Scan MS: To determine the mass of the molecular ion ([M+H]⁺ or [M-H]⁻).

-

Tandem MS (MS/MS): To induce fragmentation of the parent ion and analyze the resulting daughter ions. The parent ion is isolated and subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen).

-

Representative Mass Spectrometry Data

Table 3: Representative ESI-MS Data for this compound

| Ion | Calculated m/z | Observed m/z (Hypothetical) |

| [M+H]⁺ | 488.18 | 488.2 |

| [M+Na]⁺ | 510.16 | 510.2 |

| [M-H]⁻ | 486.17 | 486.2 |

Expected Fragmentation Pattern:

In tandem MS (MS/MS) analysis, the fragmentation of the [M+H]⁺ ion of this compound is expected to involve characteristic losses of the Fmoc group and fragments from the amino acid side chain. Key expected fragment ions include:

-

Loss of the Fmoc group: A neutral loss of the fluorenylmethoxy group (C₁₅H₁₂O) or the entire Fmoc group via cleavage of the urethane bond.

-

Cleavage of the anthrylmethyl group: Fragmentation at the β-carbon, leading to the loss of the anthrylmethyl radical.

-

Decarboxylation: Loss of CO₂ from the carboxylic acid terminus.

Visualizations

Workflow for Compound Characterization

Caption: Workflow for the characterization of this compound.

Key Functional Groups for Spectral Interpretation

Caption: Key functional groups of this compound and their relevance to spectral analysis.

Photophysical Properties of Fmoc-3-(9-anthryl)-D-alanine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-3-(9-anthryl)-D-alanine is a synthetic amino acid derivative that plays a significant role in contemporary biochemical and pharmaceutical research.[1] Its unique structure, incorporating a fluorescent anthracene moiety and an Fmoc (fluorenylmethyloxycarbonyl) protecting group, makes it a valuable tool for a range of applications, including peptide synthesis, the development of fluorescent probes, and the study of protein-protein interactions.[1][2][] The anthracene group endows the molecule with distinct photophysical properties, enabling its use as a chromophore to probe molecular environments.[1] This technical guide provides a comprehensive overview of the known photophysical characteristics of this compound and its analogs, alongside detailed experimental protocols for their characterization.

Core Photophysical Properties

Data Presentation

The following table summarizes the available quantitative photophysical data for 3-(9-anthryl)-L-alanine in aqueous solution, which serves as a strong proxy for the expected properties of this compound.

| Photophysical Parameter | Value | Reference |

| Absorption Maximum (λabs) | ~330 nm | [4] |

| Emission Maximum (λem) | ~415 nm | [4] |

| Stokes Shift | ~85 nm | [4] |

| Fluorescence Lifetime (τ) | Bi-exponential decay:τ₁ = 13.7 ns (95% contribution)τ₂ = 1.8 ns (5% contribution) | [4] |

| Quantum Yield (ΦF) | Data not explicitly available |

Experimental Protocols

The characterization of the photophysical properties of this compound involves several key spectroscopic techniques. The following sections provide detailed methodologies for these experiments.

UV-Visible Absorption Spectroscopy

This protocol outlines the procedure for determining the absorption spectrum and maximum absorption wavelength (λabs) of the compound.

Objective: To measure the ultraviolet-visible absorption spectrum of this compound.

Materials:

-

This compound

-

Spectroscopic grade solvent (e.g., ethanol, acetonitrile, or a buffered aqueous solution)

-

UV-Visible spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

Procedure:

-

Solution Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 1 mM) in the chosen solvent. From the stock solution, prepare a dilute solution (e.g., 10 µM) for analysis. The final concentration should result in an absorbance reading between 0.1 and 1.0 at the absorption maximum to ensure linearity.

-

Instrument Setup:

-

Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes.[5]

-

Set the wavelength range for scanning (e.g., 250 nm to 450 nm).

-

-

Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank. Place the cuvette in the spectrophotometer and record a baseline spectrum.

-

Sample Measurement:

-

Rinse the cuvette with the sample solution and then fill it.

-

Place the sample cuvette in the spectrophotometer and record the absorption spectrum.

-

-

Data Analysis:

-

Subtract the blank spectrum from the sample spectrum.

-

Identify the wavelength at which the maximum absorbance occurs (λabs).

-

Fluorescence Spectroscopy

This protocol details the measurement of the fluorescence emission spectrum and the determination of the maximum emission wavelength (λem).

Objective: To measure the fluorescence emission spectrum of this compound.

Materials:

-

This compound solution (prepared as in 3.1)

-

Fluorescence spectrophotometer with a temperature-controlled cuvette holder

-

Quartz fluorescence cuvettes (1 cm path length)

Procedure:

-

Instrument Setup:

-

Turn on the fluorometer and allow the lamp to stabilize.

-

Set the excitation wavelength to the λabs determined from the UV-Vis spectrum (around 330 nm).[4]

-

Set the emission wavelength range for scanning (e.g., 350 nm to 600 nm).

-

Set the excitation and emission slit widths (e.g., 5 nm).

-

-

Blank Measurement: Fill a cuvette with the pure solvent and record a blank emission spectrum to account for Raman scattering and other background signals.

-

Sample Measurement:

-

Place the cuvette containing the sample solution in the fluorometer.

-

Record the fluorescence emission spectrum.

-

-

Data Analysis:

-

Subtract the blank spectrum from the sample spectrum.

-

Identify the wavelength of maximum fluorescence intensity (λem).

-

Time-Resolved Fluorescence Spectroscopy

This protocol describes the measurement of the fluorescence lifetime (τ) of the compound using Time-Correlated Single Photon Counting (TCSPC).

Objective: To determine the fluorescence decay kinetics and lifetime of this compound.

Materials:

-

This compound solution

-

TCSPC instrument, including a pulsed light source (e.g., laser diode or LED) with an excitation wavelength close to the λabs, a fast photodetector, and timing electronics.[6]

Procedure:

-

Instrument Setup:

-

Set up the TCSPC system according to the manufacturer's instructions.

-

The excitation source should be pulsed at a high repetition rate.

-

-

Instrument Response Function (IRF) Measurement:

-

Measure the IRF by scattering a small amount of the excitation light into the detector using a scattering solution (e.g., a dilute solution of non-fluorescent nanoparticles or a Ludox solution).[6]

-

-

Sample Measurement:

-

Place the sample cuvette in the instrument.

-

Collect the fluorescence decay data until a sufficient number of photons have been counted in the peak channel (typically >10,000) to ensure good statistical accuracy.

-

-

Data Analysis:

-

Deconvolute the measured fluorescence decay from the IRF using appropriate software.

-

Fit the decay data to a multi-exponential decay model to determine the fluorescence lifetime(s) and their relative contributions. For 3-(9-anthryl)-L-alanine, a bi-exponential model was found to be the best fit.[4]

-

Mandatory Visualizations

Experimental Workflow Diagrams

The following diagrams illustrate the logical flow of the experimental protocols described above.

References

Unlocking Peptide Dynamics: A Technical Guide to Fmoc-3-(9-anthryl)-D-alanine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the photophysical properties and applications of Fmoc-3-(9-anthryl)-D-alanine, a fluorescent non-canonical amino acid crucial for advancing peptide research and drug development. By incorporating an environmentally sensitive anthryl fluorophore, this molecule offers a powerful tool for elucidating peptide structure, function, and interactions.

Core Photophysical Characteristics

Precise photophysical data for this compound is not extensively documented in publicly available literature. However, data from the closely related compound, 3-(9-anthryl)-L-alanine, provides a strong basis for its expected performance. The bulky Fmoc protecting group is not anticipated to significantly alter the core photophysical properties of the anthryl moiety.

The fluorescence of the anthracene core is characterized by a distinct excitation and emission profile, making it a valuable probe in various biochemical and biophysical assays.

Quantitative Photophysical Data

The following table summarizes the key photophysical parameters for 3-(9-anthryl)-L-alanine, which are presented as a reliable estimate for this compound.

| Parameter | Value | Solvent/Conditions |

| Excitation Maximum (λex) | ~330 nm | Aqueous Solution (Physiological pH)[1] |

| Emission Maximum (λem) | ~415 nm | Aqueous Solution (Physiological pH)[1] |

| Stokes Shift | ~85 nm | Aqueous Solution[1] |

| Fluorescence Quantum Yield (ΦF) | 0.80 - 0.85 | Aqueous Media at 25°C[1] |

| Fluorescence Lifetime (τF) | 13.7 ns (major component, 95%) | Time-Resolved Spectroscopy[1] |

| 1.8 ns (minor component, 5%) | Time-Resolved Spectroscopy[1] |

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible measurement of the photophysical properties of this compound and its application in peptide synthesis.

Measurement of Fluorescence Quantum Yield

The comparative method is a widely used and reliable technique for determining the fluorescence quantum yield of a compound relative to a known standard.

Protocol:

-

Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield and spectral properties that overlap with the sample. Quinine sulfate in 0.1 M H₂SO₄ (ΦF = 0.54) is a common standard in this spectral region.

-

Solution Preparation: Prepare a series of dilute solutions of both the standard and this compound in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Absorbance Measurement: Record the UV-Vis absorbance spectra of all solutions.

-

Fluorescence Measurement: Record the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings.

-

Data Analysis: Integrate the area under the emission spectra for both the sample and the standard. Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The quantum yield of the sample (Φ_sample) can be calculated using the following equation:

Φ_sample = Φ_standard × (Gradient_sample / Gradient_standard) × (η_sample² / η_standard²)

Where Φ is the quantum yield, Gradient is the slope of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.

Measurement of Fluorescence Lifetime

Time-Correlated Single Photon Counting (TCSPC) is the preferred method for accurate fluorescence lifetime measurements in the nanosecond range.

Protocol:

-

Instrumentation: Utilize a TCSPC system equipped with a pulsed light source (e.g., a picosecond laser diode or a flash lamp) with an excitation wavelength appropriate for the sample (~330 nm).

-

Sample Preparation: Prepare a dilute solution of this compound in the desired solvent.

-

Data Acquisition: Excite the sample with the pulsed light source and detect the emitted single photons using a high-speed detector (e.g., a photomultiplier tube or an avalanche photodiode). The time difference between the excitation pulse and the detected photon is measured and histogrammed.

-

Instrument Response Function (IRF): Measure the IRF of the system by using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox) in place of the sample.

-

Data Analysis: Deconvolute the IRF from the measured fluorescence decay curve. The resulting decay is then fitted to one or more exponential functions to determine the fluorescence lifetime(s). The quality of the fit is assessed by examining the weighted residuals and the chi-squared (χ²) value.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is primarily used as a building block in Fmoc-based solid-phase peptide synthesis to introduce a fluorescent label at a specific position within a peptide sequence.[2][3][]

Workflow for Incorporating this compound in SPPS

The following diagram illustrates the key steps in a standard Fmoc-SPPS cycle for incorporating this compound.

Caption: Workflow for Fmoc-SPPS incorporating a fluorescent amino acid.

Investigating Biomolecular Interactions

The incorporation of this compound into peptides enables the study of various biomolecular processes through fluorescence-based techniques. The environmentally sensitive nature of the anthryl group means that changes in its local environment, such as those occurring during protein folding or binding, can lead to detectable changes in its fluorescence properties.

Logical Relationship in FRET-based Assays

Fluorescence Resonance Energy Transfer (FRET) is a powerful technique for measuring distances on the nanometer scale. A peptide labeled with 3-(9-anthryl)-alanine can act as a FRET donor when paired with a suitable acceptor molecule.

Caption: Conceptual diagram of FRET using an anthryl-labeled peptide.

References

Technical Guide: Solubility Profile of Fmoc-3-(9-anthryl)-D-alanine in Organic Solvents

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fmoc-3-(9-anthryl)-D-alanine is a synthetic amino acid derivative of significant interest in solid-phase peptide synthesis (SPPS) and drug discovery.[1] It incorporates a bulky, fluorescent anthracene moiety, making it a valuable building block for creating peptides with unique photophysical properties, often used as fluorescent probes for biological imaging and detection.[1] The N-alpha-amino group is protected by the fluorenylmethyloxycarbonyl (Fmoc) group, a base-labile protecting group standard in modern peptide synthesis.

The solubility of Fmoc-amino acids is a critical parameter for efficient peptide synthesis, directly influencing reaction kinetics, coupling efficiency, and the ultimate purity of the target peptide.[2] Poor solubility can lead to challenges in reagent preparation, incomplete reactions, and the formation of deletion sequences or other impurities. This guide provides a comprehensive overview of the expected solubility of this compound in common organic solvents and presents a detailed protocol for its empirical determination.

General Solubility Profile

Quantitative solubility data for this compound is not extensively documented in publicly available literature. However, based on the physicochemical properties of its constituent parts—the large, nonpolar Fmoc and anthryl groups—and established principles for similar Fmoc-amino acids, a qualitative solubility profile can be inferred. The presence of large aromatic side chains generally dictates good solubility in polar aprotic solvents, which are essential for SPPS.[3][4]

The following table summarizes the expected solubility of Fmoc-amino acids with bulky, aromatic side chains, like this compound, in solvents commonly used in peptide chemistry.

| Solvent | Abbreviation | Expected Solubility | Notes |

| N,N-Dimethylformamide | DMF | Good to Excellent | The most common and effective solvent for SPPS.[3][5] Should readily dissolve the compound. |

| N-Methyl-2-pyrrolidone | NMP | Good to Excellent | A strong polar aprotic solvent, often used as a substitute for DMF, capable of dissolving many sparingly soluble Fmoc-amino acids.[2][3] |

| Dimethyl Sulfoxide | DMSO | Good to Excellent | A powerful solvent, often added to DMF to enhance the solubility of particularly difficult-to-dissolve amino acids.[3] |

| Dichloromethane | DCM | Moderate | A less polar solvent, may show moderate solubility. Often used in mixtures.[2] |

| Tetrahydrofuran | THF | Moderate to Limited | Generally less effective for dissolving polar Fmoc-amino acid derivatives compared to DMF or NMP.[2] |

| Water | Sparingly Soluble | The hydrophobic nature of the Fmoc and anthryl groups significantly limits solubility in aqueous solutions.[2] |

Note: This table provides a general guide. Actual solubility can vary based on the specific batch, purity, and experimental conditions, and is best determined empirically.[3]

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, the following equilibrium solubility shake-flask method followed by High-Performance Liquid Chromatography (HPLC) analysis is recommended. This protocol is adapted from standard methodologies for determining the solubility of Fmoc-amino acid derivatives.[2]

Materials and Equipment

-

Compound: this compound

-

Solvents: High-purity, amine-free grades of DMF, NMP, DCM, etc.

-

Equipment:

-

Analytical balance

-

Sealed vials (e.g., 2 mL glass vials with screw caps)

-

Vortex mixer

-

Thermostatic agitator or shaker bath

-

High-speed centrifuge

-

Calibrated volumetric flasks and pipettes

-

HPLC system with a UV detector (e.g., Diode Array Detector)

-

Reverse-phase C18 HPLC column

-

Syringe filters (0.22 µm)

-

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound (e.g., 10-20 mg) to a sealed vial. The exact mass should be recorded.

-

Add a known volume (e.g., 1.0 mL) of the selected organic solvent to the vial.

-

Repeat for each solvent to be tested.

-

-

Equilibration:

-

Securely seal the vials.

-

Agitate the mixtures using a vortex mixer for 1-2 minutes to ensure the solid is well-suspended.

-

Place the vials in a thermostatic agitator set to a constant temperature (e.g., 25°C).

-

Agitate the samples for a sufficient time (e.g., 24 hours) to ensure equilibrium between the dissolved and undissolved solid is reached.[2]

-

-

Separation of Undissolved Solid:

-

After equilibration, centrifuge the vials at high speed (e.g., 10,000 x g for 10 minutes) to pellet the remaining undissolved solid.[2]

-

-

Sample Preparation for Analysis:

-

Carefully withdraw a known volume of the clear supernatant without disturbing the solid pellet.

-

Filter the supernatant through a 0.22 µm syringe filter into a clean vial.

-

Dilute the filtered supernatant with a suitable solvent (typically the mobile phase used for HPLC) to a concentration that falls within the linear range of a pre-established HPLC calibration curve.[2] A significant dilution factor will likely be required.

-

HPLC Analysis & Quantification

-

Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Inject these standards into the HPLC system to generate a calibration curve by plotting peak area against concentration.

-

-

Sample Analysis:

-

Inject the diluted sample from the saturated solution into the HPLC system.

-

Use a reverse-phase C18 column with a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% TFA).

-

Detect the compound by UV absorbance at a wavelength appropriate for the Fmoc group (e.g., 265 nm or 301 nm).[2]

-

-

Calculation:

-

Determine the concentration of the diluted sample by comparing its peak area to the calibration curve.

-

Calculate the original concentration in the saturated solution by multiplying the result by the dilution factor. This final value represents the solubility of the compound in the tested solvent at the specified temperature.

-

Visualized Workflow

The following diagram illustrates the experimental workflow for determining the solubility of this compound.

Caption: Workflow for Quantitative Solubility Determination.

Conclusion

While specific quantitative solubility data for this compound remains to be broadly published, its structural characteristics suggest good solubility in standard polar aprotic solvents used in peptide synthesis, such as DMF and NMP. For applications requiring precise concentrations or for troubleshooting difficult couplings, empirical determination of solubility is strongly recommended. The detailed protocol provided in this guide offers a robust framework for researchers to accurately quantify the solubility of this and other Fmoc-amino acid derivatives, thereby optimizing synthesis protocols and ensuring the production of high-quality peptides.

References

An In-depth Technical Guide to the Stability and Storage of Fmoc-3-(9-anthryl)-D-alanine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for N-α-(9-Fluorenylmethoxycarbonyl)-3-(9-anthryl)-D-alanine (Fmoc-3-(9-anthryl)-D-alanine). Adherence to these guidelines is critical for maintaining the compound's purity, ensuring experimental reproducibility, and preserving its efficacy in applications such as peptide synthesis and the development of fluorescent probes.

Chemical Properties and Inherent Stability Factors

This compound is a synthetic amino acid derivative characterized by two key functional moieties that dictate its stability: the base-labile Fmoc protecting group and the photosensitive anthracene ring.

-

Fmoc (9-Fluorenylmethoxycarbonyl) Group: This protecting group is fundamental to its application in solid-phase peptide synthesis (SPPS). The Fmoc group is notoriously susceptible to cleavage under basic conditions, particularly in the presence of secondary amines like piperidine. This inherent lability necessitates careful control of the chemical environment to prevent premature deprotection.

-

Anthracene Moiety: The polycyclic aromatic hydrocarbon structure of the anthracene group confers the molecule's characteristic fluorescence. However, anthracene and its derivatives are known to be susceptible to photo-oxidation, a process that can be exacerbated by exposure to UV light and the presence of oxygen. This can lead to the formation of anthraquinone or other degradation products, diminishing the compound's purity and altering its fluorescent properties.

Recommended Storage Conditions for Solid Compound

Proper storage of this compound in its solid, typically lyophilized, form is paramount for preserving its long-term integrity. The following conditions are recommended based on information from various suppliers.

| Storage Condition | Temperature Range | Duration | Recommendations and Precautions |

| Short-term Storage | 4°C | Up to one week | Ideal for immediate or near-term use. |

| Long-term Storage | -20°C to -80°C | Up to 6 months or longer | Recommended for preserving the compound for extended periods.[1] |

| Shipping | The compound is generally shipped as a lyophilized powder on blue ice.[1] | ||

| General Handling | Avoid repeated freeze-thaw cycles to minimize degradation.[1] Aliquoting the compound upon receipt for multiple uses is strongly advised.[1] The vial should be briefly centrifuged before opening to ensure any powder entrapped in the cap is collected at the bottom.[1] |

Stability in Solution

-

Solvent Selection: For reconstitution, polar aprotic solvents such as N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) are commonly used for Fmoc-amino acids in peptide synthesis. The solubility in aqueous solutions is generally low due to the hydrophobic nature of the Fmoc and anthracene groups.

-

Solution Storage: Solutions of this compound should be prepared fresh for optimal results. If short-term storage is necessary, it is advisable to store the solution at 2-8°C and protect it from light. Long-term storage of solutions is not recommended due to the increased risk of degradation.

-

pH Considerations: The solution's pH should be maintained in the neutral to acidic range to prevent the premature cleavage of the Fmoc group. Basic conditions must be strictly avoided during storage.

Potential Degradation Pathways

Understanding the potential degradation pathways is crucial for troubleshooting and for developing appropriate analytical methods to assess purity.

Caption: Potential degradation pathways for this compound.

Experimental Protocol for Stability and Purity Assessment

A robust analytical method is essential for monitoring the stability and purity of this compound. High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for this purpose.

Objective: To determine the purity of this compound and detect the presence of degradation products.

Methodology: Reversed-Phase HPLC (RP-HPLC)

-

Instrumentation:

-

HPLC system with a UV detector

-

C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

-

Reagents:

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Trifluoroacetic acid (TFA), HPLC grade

-

This compound sample

-

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% (v/v) TFA in water

-

Mobile Phase B: 0.1% (v/v) TFA in acetonitrile

-

-

Sample Preparation:

-

Prepare a stock solution of the this compound sample in a 1:1 mixture of acetonitrile and water to a final concentration of 1 mg/mL.

-

Filter the solution through a 0.45 µm syringe filter before injection.

-

-

HPLC Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection Wavelength: 254 nm and/or 365 nm (to specifically monitor the anthracene moiety)

-

Column Temperature: 25°C

-

Gradient Elution: A linear gradient from 30% to 90% Mobile Phase B over 15 minutes is a good starting point. The gradient can be optimized for better resolution of impurities.

-

Data Analysis:

The purity of the sample is calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram. The appearance of new peaks or a decrease in the main peak area over time in stability studies indicates degradation.

Logical Workflow for Handling and Storage

To ensure the long-term stability and usability of this compound, a systematic approach to its handling and storage is recommended.

Caption: Recommended workflow for handling and storing this compound.

Summary and Recommendations

The stability of this compound is intrinsically linked to its chemical structure. The Fmoc group's sensitivity to bases and the anthracene moiety's susceptibility to photo-oxidation are the primary factors to consider.

Key Takeaways:

-

Solid Storage: For long-term preservation, store the lyophilized solid at -20°C to -80°C and protect it from light. Avoid repeated freeze-thaw cycles by aliquoting the sample upon receipt.

-

Solution Stability: Prepare solutions fresh whenever possible. If temporary storage is required, keep the solution refrigerated and protected from light. Avoid basic conditions.

-

Purity Assessment: Regularly assess the purity of the compound, especially for long-term studies or before use in critical applications, using a validated RP-HPLC method.

For drug development professionals, it is highly recommended to conduct a formal stability study on this compound under the specific conditions of its intended use, including in relevant solvent systems and formulations. This will provide critical data for ensuring the quality and reliability of the final product.

References

In-Depth Technical Guide to Fmoc-3-(9-anthryl)-D-alanine (CAS Number: 268733-63-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, experimental protocols, and key applications of Fmoc-3-(9-anthryl)-D-alanine. The information is intended to support researchers and professionals in the fields of peptide chemistry, drug discovery, and materials science.

Physicochemical Data

This compound is a synthetic amino acid derivative that incorporates a fluorescent anthracene moiety. The fluorenylmethyloxycarbonyl (Fmoc) protecting group makes it highly suitable for solid-phase peptide synthesis (SPPS).

General Properties

| Property | Value | Source |

| CAS Number | 268733-63-7 | [1] |

| Chemical Name | (2R)-3-anthracen-9-yl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | [1] |

| Synonyms | Fmoc-3-D-Ala(9-anthryl)-OH, FMOC-D-9-Anthryl-alanine | [1][2] |

| Molecular Formula | C₃₂H₃₅NO₄ | [3] |

| Molecular Weight | 487.55 g/mol | [3][4] |

| Appearance | Light yellowish to yellow powder/solid | [3] |

Physical and Chemical Properties

| Property | Value | Experimental Conditions | Source |

| Melting Point | 240 - 244 °C (decomposes) | Not specified | [3] |

| Optical Rotation | [α]D²⁰ = +35 ± 2° | c=1 in Dimethylformamide (DMF) | [3] |

| Boiling Point | 756.3 °C at 760 mmHg | Predicted | [2] |

| Density | 1.311 g/cm³ | Predicted | [2] |

| Purity | ≥95.0% to ≥98% | HPLC | [3] |

| Storage Temperature | 2-8 °C |

Spectroscopic Properties

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this specific compound are not widely published. However, standard methodologies for the handling and analysis of Fmoc-protected amino acids are applicable.

Determination of Solubility

A common method for determining the solubility of Fmoc-amino acids in organic solvents is the shake-flask method followed by HPLC quantification.[6][7]

Objective: To determine the equilibrium solubility of this compound in a specific organic solvent (e.g., DMF, NMP, DCM) at a defined temperature.

Materials:

-

This compound (high purity)

-

Anhydrous organic solvent of interest

-

Sealed vials

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.2 µm, solvent-compatible)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Standard Solutions: A series of standard solutions of this compound are prepared at known concentrations in the solvent being tested to generate a calibration curve.

-

Sample Preparation: An excess amount of this compound is added to a vial containing a known volume of the solvent to ensure a saturated solution.

-

Equilibration: The vials are sealed and agitated on an orbital shaker at a constant temperature (e.g., 25 °C) for 24-48 hours to reach equilibrium.

-

Sample Extraction and Filtration: A sample of the clear supernatant is carefully withdrawn and immediately filtered through a 0.2 µm syringe filter to remove any undissolved solid.[6]

-

Quantification: The filtered, saturated solution is diluted to a concentration that falls within the linear range of the calibration curve. The diluted sample and the standard solutions are then analyzed by HPLC. A reverse-phase C18 column with UV detection at a wavelength where the Fmoc group has strong absorbance (e.g., 265 nm or 301 nm) is typically used.[6][7]

-

Data Analysis: A calibration curve is constructed by plotting the peak area versus the concentration of the standard solutions. The concentration of the diluted sample is determined from this curve. The equilibrium solubility is then calculated by multiplying the determined concentration by the dilution factor.[6]

Caption: Workflow for Equilibrium Solubility Determination.

Solid-Phase Peptide Synthesis (SPPS)

This compound is primarily used as a building block in SPPS to introduce a fluorescent label into a peptide sequence. The general workflow for incorporating this amino acid is as follows:

1. Resin Preparation: The synthesis begins with a solid support (resin), which is swelled in a suitable solvent like DMF.

2. Fmoc Deprotection: The Fmoc protecting group on the resin-bound amino acid is removed using a solution of 20% piperidine in DMF.

3. Amino Acid Coupling:

- This compound is pre-activated using a coupling agent (e.g., HBTU/HOBt) and a base (e.g., DIPEA) in DMF.

- The activated amino acid solution is then added to the resin, and the mixture is agitated to facilitate the coupling reaction.

4. Washing: The resin is thoroughly washed with DMF to remove any unreacted reagents.

5. Repetition: The deprotection and coupling steps are repeated for each subsequent amino acid in the desired peptide sequence.

6. Cleavage and Deprotection: Once the peptide chain is fully assembled, it is cleaved from the resin, and any side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

Caption: General Workflow for SPPS Incorporation.

Applications in Research and Development

The unique properties of this compound make it a valuable tool in several areas of scientific research.

Fluorescent Labeling of Peptides and Proteins

The primary application of this compound is as a fluorescent building block in peptide synthesis.[3] The anthracene moiety serves as a fluorescent probe, allowing for the visualization and tracking of the resulting peptide or protein in biological systems using fluorescence microscopy.[5]

Studying Protein-Protein Interactions

Peptides containing 3-(9-anthryl)-alanine can be used to study protein-protein interactions through methods like Fluorescence Resonance Energy Transfer (FRET).[5][8] In a FRET experiment, the anthracene group can act as either a donor or an acceptor fluorophore when paired with another fluorescent molecule. The efficiency of energy transfer is dependent on the distance between the two fluorophores, providing a means to measure binding events and conformational changes in real-time.[9]

Caption: FRET Application in Protein Interaction Studies.

Drug Discovery

By incorporating this fluorescent amino acid into peptide-based drug candidates, researchers can track their localization, binding to target proteins within cells, and assess their efficacy and potential off-target effects.[5][10] This can be particularly useful in high-throughput screening assays to identify and optimize new therapeutic leads.[5]

Safety and Handling

Standard laboratory safety precautions should be observed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses and gloves. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. med.upenn.edu [med.upenn.edu]

- 2. FMOC-D-9-Anthryl-alanine, CAS No. 268733-63-7 - iChemical [ichemical.com]

- 3. chemimpex.com [chemimpex.com]

- 4. scbt.com [scbt.com]

- 5. Buy 3-(9-Anthryl)-L-alanine | 100896-08-0 [smolecule.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. FRET-based analysis of protein-nucleic acid interactions by genetically incorporating a fluorescent amino acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Binding interactions and FRET between bovine serum albumin and various phenothiazine-/anthracene-based dyes: a structure–property relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemimpex.com [chemimpex.com]

Fmoc-3-(9-anthryl)-D-alanine: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key analytical specifications and procedural methodologies for Fmoc-3-(9-anthryl)-D-alanine, a fluorescent unnatural amino acid crucial for peptide synthesis and drug development. The inclusion of an anthracene moiety provides unique photophysical properties, making it a valuable tool for creating fluorescently labeled peptides and studying peptide-protein interactions.

I. Certificate of Analysis: Key Specifications

The following table summarizes the typical analytical data for this compound. Data is compiled from various suppliers and represents characteristic values.

| Parameter | Specification |

| Chemical Name | (2R)-3-anthracen-9-yl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |

| Synonyms | Fmoc-3-D-Ala(9-anthryl)-OH |

| CAS Number | 268733-63-7[1][] |

| Molecular Formula | C₃₂H₃₅NO₄[1][] |

| Molecular Weight | 487.55 g/mol [1][] |

| Appearance | Light yellowish to yellow powder/solid[1] |

| Purity (HPLC) | ≥ 98%[1][] |

| Melting Point | 240 - 244 ºC (decomposes)[1] |

| Optical Rotation | [a]D20 = 35 ± 2º (c=1 in DMF)[1] |

| Storage | 0 - 8 °C[1] |

II. Experimental Protocols

Detailed methodologies for the key analytical experiments are outlined below. These protocols are representative of standard procedures for quality control of Fmoc-amino acids.

A. High-Performance Liquid Chromatography (HPLC) for Purity Determination

Objective: To determine the purity of this compound by separating it from any potential impurities.

Instrumentation:

-

HPLC system with a UV-Vis detector

-

Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

Reagents:

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Trifluoroacetic acid (TFA)

Procedure:

-

Sample Preparation: Prepare a 1 mg/mL solution of this compound in a 1:1 mixture of acetonitrile and water.

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 254 nm and 350 nm (to detect both the Fmoc group and the anthryl moiety)

-

Injection Volume: 10 µL

-

Gradient:

Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 25 5 95 30 5 95 31 95 5 | 35 | 95 | 5 |

-

-

Analysis: The purity is calculated by integrating the area of the main peak and expressing it as a percentage of the total peak area.

B. Optical Rotation Measurement

Objective: To confirm the stereochemical identity of the D-enantiomer.

Instrumentation:

-

Polarimeter

Reagents:

-

N,N-Dimethylformamide (DMF), spectroscopic grade

Procedure:

-

Sample Preparation: Accurately weigh and dissolve the sample in DMF to achieve a concentration of 1 g/100 mL (c=1).

-

Measurement:

-

Use a sodium lamp (D-line, 589 nm) as the light source.

-

Set the temperature to 20°C.

-

Calibrate the polarimeter with the blank solvent (DMF).

-

Measure the optical rotation of the sample solution.

-

-

Calculation: The specific rotation [a] is calculated using the formula: [a] = a / (l * c), where 'a' is the observed rotation, 'l' is the path length in decimeters, and 'c' is the concentration in g/mL.

III. Application in Peptide Synthesis

This compound is a valuable building block in solid-phase peptide synthesis (SPPS) for the introduction of a fluorescent label. The Fmoc protecting group allows for its seamless integration into standard SPPS protocols.

Workflow for Incorporation into a Peptide Sequence

The following diagram illustrates the general workflow for incorporating this compound into a peptide chain using Fmoc-based solid-phase peptide synthesis.

Caption: Workflow for Solid-Phase Peptide Synthesis.

This unnatural amino acid derivative is utilized in various research applications, including:

-

Fluorescent Probes: For bioimaging and diagnostics.[3]

-

Drug Development: To design novel therapeutics with enhanced bioactivity.

-

Peptide Synthesis: As a building block in the synthesis of complex peptides.[4]

-

Protein Interaction Studies: To investigate protein conformational changes.

References

Purity Assessment of Fmoc-3-(9-anthryl)-D-alanine by HPLC: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for assessing the chemical and enantiomeric purity of Fmoc-3-(9-anthryl)-D-alanine using High-Performance Liquid Chromatography (HPLC). This compound is a fluorescently labeled amino acid derivative crucial for peptide synthesis and the development of novel peptide-based therapeutics and diagnostic agents.[1][2] Its unique anthracene moiety serves as a fluorescent probe, enabling applications in bioimaging and the study of protein interactions.[1][2] Ensuring the high purity of this building block is critical to avoid the introduction of impurities that can compromise the synthesis, efficacy, and safety of the final peptide product.

Introduction to Purity Assessment by HPLC

High-Performance Liquid Chromatography is the primary analytical technique for determining the purity of Fmoc-amino acids. It offers high resolution, sensitivity, and reproducibility. For this compound, two principal HPLC methods are employed:

-

Reversed-Phase HPLC (RP-HPLC): This is the standard method for assessing chemical purity. It separates the main compound from by-products and degradation products based on differences in hydrophobicity.

-

Chiral HPLC: This specialized method is essential for determining the enantiomeric purity, i.e., quantifying the amount of the unwanted L-enantiomer in the desired D-enantiomer product.

The inherent fluorescence of the Fmoc group allows for highly sensitive detection using a fluorescence detector, although UV detection is also commonly used.

Potential Impurities in this compound

Understanding the potential impurities is crucial for developing a robust HPLC method and accurately interpreting the results. The primary impurities in Fmoc-amino acids arise from their synthesis and storage.[3]

Table 1: Potential Impurities and their Origin

| Impurity Name | Structure/Description | Origin | Potential Impact on Peptide Synthesis |

| Fmoc-3-(9-anthryl)-L-alanine | Enantiomer of the desired product. | Incomplete stereochemical control during synthesis or racemization. | Incorporation of the wrong enantiomer, leading to peptides with altered conformation and biological activity. |

| Free 3-(9-anthryl)-D-alanine | The amino acid without the Fmoc protecting group. | Incomplete reaction during Fmoc protection or degradation during storage. | Chain termination or double insertion if it reacts with an activated Fmoc-amino acid in the subsequent coupling step. |

| Fmoc-dipeptide | Fmoc-3-(9-anthryl)-D-alanyl-3-(9-anthryl)-D-alanine. | Side reaction during the Fmoc protection step. | Insertion of an extra amino acid residue into the peptide sequence.[3] |

| β-Alanine derivatives | Impurities formed from the Fmoc-protecting reagent. | Rearrangement of the Fmoc-OSu reagent during synthesis. | Incorporation of an incorrect amino acid (β-alanine).[3] |

| Degradation products | Products from the breakdown of the anthracene or Fmoc group. | Exposure to light, high temperatures, or harsh chemical conditions. | Introduction of unknown and potentially reactive species into the peptide synthesis. |

Experimental Protocols

Reversed-Phase HPLC for Chemical Purity Assessment

This protocol is designed to separate this compound from its potential synthesis-related impurities and degradation products.

Instrumentation:

-

HPLC system with a binary pump, autosampler, column oven, and a fluorescence or UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

-

Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection:

-

Fluorescence: Excitation at 265 nm, Emission at 315 nm.

-

UV: 265 nm.

-

-

Injection Volume: 10 µL.

Sample Preparation:

-

Prepare a stock solution of this compound in acetonitrile or a mixture of acetonitrile and water at a concentration of 1 mg/mL.

-

Dilute the stock solution with the initial mobile phase composition (e.g., 50:50 Mobile Phase A:B) to a final concentration of 0.1 mg/mL.

-

Filter the sample through a 0.45 µm syringe filter before injection.

Gradient Elution:

Table 2: Gradient Program for RP-HPLC Analysis

| Time (minutes) | % Mobile Phase A | % Mobile Phase B |

| 0 | 50 | 50 |

| 20 | 0 | 100 |

| 25 | 0 | 100 |

| 26 | 50 | 50 |

| 30 | 50 | 50 |

Data Analysis:

The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

References

Technical Guide: Optical Rotation of Fmoc-3-(9-anthryl)-D-alanine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the optical rotation of Fmoc-3-(9-anthryl)-D-alanine, a crucial parameter for its characterization and application in peptide synthesis and drug development. The document outlines the specific rotation values, the detailed experimental protocol for its measurement, and a workflow diagram for the procedure.

Introduction

This compound is a fluorescent, non-natural amino acid derivative. The fluorenylmethyloxycarbonyl (Fmoc) protecting group is instrumental in solid-phase peptide synthesis, while the anthryl moiety provides unique photophysical properties, making it a valuable tool for creating fluorescently labeled peptides. These peptides are utilized in studying protein-protein interactions, enzyme mechanisms, and in the development of novel therapeutics.[1][]

Optical rotation is a fundamental property of chiral molecules, such as this compound. It refers to the rotation of the plane of polarized light as it passes through a solution of the compound. The direction and magnitude of this rotation are characteristic of the molecule's stereochemistry and are essential for confirming the enantiomeric purity of the substance. A positive (+) or dextrorotatory rotation indicates that the plane of polarized light is rotated to the right, while a negative (-) or levorotatory rotation signifies a rotation to the left.[3][4]

Quantitative Data on Optical Rotation

The specific rotation of this compound has been determined under specific experimental conditions. The data is summarized in the table below. For comparative purposes, the optical rotation of its L-enantiomer, Fmoc-3-(9-anthryl)-L-alanine, is also included.

| Compound | Specific Rotation ([α]) | Temperature (°C) | Concentration (c) | Solvent |

| This compound | +35 ± 2° [1] | 20 | 1 g/100 mL [1] | DMF [1] |

| This compound | +30 ± 1° [1] | 25 | 1 g/100 mL [1] | DMF [1] |

| Fmoc-3-(9-anthryl)-L-alanine | -33 ± 2°[5] | 20 | 1 g/100 mL[5] | DMF[5] |

DMF: Dimethylformamide

Experimental Protocol for Optical Rotation Measurement

The following protocol outlines the methodology for determining the optical rotation of this compound.

3.1. Instrumentation

-

Polarimeter (capable of measurements at the sodium D-line, 589 nm)

-

Polarimeter cell (100 mm path length)

-

Analytical balance

-

Volumetric flask (e.g., 10 mL or 25 mL)

-

Syringe and filters (if necessary for clarifying the solution)

3.2. Reagents

-

This compound

-

High-purity Dimethylformamide (DMF), spectroscopic grade

3.3. Procedure

-

Instrument Calibration: Calibrate the polarimeter according to the manufacturer's instructions. This typically involves measuring the zero rotation with the empty polarimeter cell and then with the cell filled with the solvent (DMF). The reading with the solvent-filled cell serves as the blank.

-

Sample Preparation:

-

Accurately weigh a specific amount of this compound (e.g., 100 mg).

-

Transfer the weighed sample to a volumetric flask (e.g., 10 mL).

-

Add a portion of DMF to the flask and dissolve the sample completely.

-

Carefully add DMF to the flask until the solution reaches the calibration mark to achieve a final concentration of 1 g/100 mL.

-

Ensure the solution is homogeneous. If any particulate matter is present, filter the solution.

-

-

Measurement:

-

Rinse the polarimeter cell with the prepared solution.

-

Fill the cell with the sample solution, ensuring no air bubbles are trapped in the light path.

-

Place the filled cell in the polarimeter.

-

Allow the temperature of the solution to equilibrate to the desired measurement temperature (e.g., 20°C or 25°C).[4]

-

Measure the angular rotation (α). It is recommended to take multiple readings and use the average value.[4]

-

-

Calculation of Specific Rotation: The specific rotation ([α]) is calculated using the following formula: [α] = α / (l * c) Where:

-

α is the observed angular rotation in degrees.

-

l is the path length of the polarimeter cell in decimeters (dm). For a 100 mm cell, l = 1 dm.

-

c is the concentration of the solution in g/mL.

-

3.4. Reporting the Result The specific rotation is reported along with the temperature of the measurement, the wavelength of the light source (typically the sodium D-line), the concentration, and the solvent used. For example: [α]D²⁰ = +35° (c 1, DMF).[1]

Workflow for Optical Rotation Measurement

The following diagram illustrates the experimental workflow for determining the optical rotation of this compound.

Caption: Workflow for measuring the optical rotation of a chemical compound.

References

Methodological & Application

Application Notes and Protocols for Incorporating Fmoc-3-(9-anthryl)-D-alanine in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-3-(9-anthryl)-D-alanine is a non-canonical, fluorescent amino acid that serves as a valuable tool in peptide chemistry and drug development. Its inherent fluorescence, stemming from the bulky anthryl moiety, allows for the synthesis of peptides that can be readily traced and quantified. This property makes it particularly useful for studying peptide-protein interactions, enzyme kinetics, and cellular uptake. This document provides detailed protocols and application notes for the successful incorporation of this compound into peptides using solid-phase peptide synthesis (SPPS).

Due to the steric hindrance of the large anthryl group, the coupling of this compound can be challenging and requires optimized conditions to achieve high efficiency. Standard coupling reagents may prove insufficient, necessitating the use of more potent activators.

Key Applications

Peptides incorporating 3-(9-anthryl)-D-alanine are instrumental in a variety of research and development areas:

-

Fluorescent Probes: The intrinsic fluorescence of the anthryl group enables the use of these peptides as probes in biological imaging and detection applications.[1]

-

Protein-Protein Interaction Studies: By incorporating this fluorescent amino acid, researchers can monitor the binding and dissociation of peptides to their target proteins.[2]

-

Enzyme Mechanism Studies: Fluorescently labeled peptide substrates are invaluable for investigating the kinetics and mechanisms of enzymes, such as proteases.[3]

-

Drug Discovery: The fluorescent tag aids in high-throughput screening assays to assess the binding affinity and activity of potential therapeutic peptides.[3]

Data Presentation: Coupling Efficiency of Sterically Hindered Amino Acids

The successful incorporation of bulky amino acids like this compound is highly dependent on the choice of coupling reagent. The following table summarizes the relative effectiveness of common coupling reagents for sterically hindered amino acids, providing a guide for selecting the optimal conditions. For very bulky amino acids, more potent reagents like HATU, TATU, or PyBOP are recommended over the moderately reactive TBTU.[4]

| Coupling Reagent | Reagent Type | Typical Coupling Time for Hindered Residues | Reported Coupling Efficiency for Hindered Residues | Key Considerations |

| HATU | Urionium Salt | 30 - 60 min | >99% | Highly efficient for hindered and N-methylated amino acids.[5] |

| HBTU/TBTU | Urionium Salt | 60 - 120 min | 98 - 99% | Popular and effective for many sequences, but may be less efficient for extremely hindered couplings.[6] |

| COMU | Urionium Salt | 30 - 60 min | >99% | High coupling efficiency comparable to HATU with a better safety profile.[6] |

| PyAOP | Phosphonium Salt | 30 - 60 min | >99% | Excellent for hindered couplings with a low risk of racemization. |

| DIC/HOBt | Carbodiimide | 60 - 120 min | 95 - 98% | Cost-effective but generally less effective for hindered couplings; slower reaction rates.[5] |

Experimental Protocols

Protocol 1: General Solid-Phase Peptide Synthesis (SPPS) Cycle

This protocol outlines the standard steps for manual Fmoc-based SPPS.

Workflow for General SPPS Cycle

References

Application Notes and Protocols: Fmoc-3-(9-anthryl)-D-alanine as a Fluorescent Probe for Protein Labeling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-3-(9-anthryl)-D-alanine is a non-canonical amino acid featuring an anthracene moiety, which endows it with intrinsic fluorescent properties. This versatile building block can be incorporated into peptides via solid-phase peptide synthesis (SPPS). The resulting fluorescently tagged peptides are invaluable tools for a range of biochemical and biophysical studies. The fluorenylmethyloxycarbonyl (Fmoc) protecting group facilitates its direct use in standard automated peptide synthesis protocols. Once incorporated into a peptide, the anthryl group serves as a spectroscopic probe to investigate protein structure, dynamics, and interactions. Its applications are particularly prominent in Förster Resonance Energy Transfer (FRET) assays, where it can act as a donor or acceptor to measure molecular distances.

Physicochemical and Fluorescent Properties

| Property | Value | Reference |

| Molecular Formula | C₃₂H₂₅NO₄ | [1] |

| Molecular Weight | 487.55 g/mol | [1] |

| Appearance | Light yellow to yellow solid | [1] |

| Excitation Maximum (λex) | ~330 - 380 nm | Inferred from related compounds |

| Emission Maximum (λem) | ~400 - 450 nm | Inferred from related compounds |

| Storage | 0 - 8 °C, protect from light | [1] |

Note: Excitation and emission maxima can be influenced by the local environment (e.g., solvent polarity, adjacent amino acid residues).

Experimental Protocols

Protocol 1: Synthesis of an Anthryl-Alanine Containing Peptide via Fmoc Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a peptide containing this compound using a Rink Amide resin.

Materials:

-

Rink Amide Resin

-

Fmoc-protected amino acids (including this compound)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure® or equivalent coupling activator

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Dithiothreitol (DTT) (if cysteine is present)

-

Water

-

Diethyl ether

-

Solid-phase synthesis vessel

-

Shaker

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for at least 1 hour in the synthesis vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add a solution of 20% piperidine in DMF to the resin.

-

Shake for 5 minutes.

-

Drain the solution.

-

Add a fresh solution of 20% piperidine in DMF and shake for 15 minutes.

-

Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve 4 equivalents of the desired Fmoc-amino acid (or this compound) and 4 equivalents of OxymaPure® in DMF.

-

Add 4 equivalents of DIC to the amino acid solution and pre-activate for 5 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Shake for 1-2 hours at room temperature.

-

To check for complete coupling, perform a Kaiser test. If the test is positive (blue beads), repeat the coupling step.

-

Wash the resin with DMF (3 times) and DCM (3 times).

-

-

Repeat Synthesis Cycle: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

-

Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

-

Cleavage and Side-Chain Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v). If the peptide contains cysteine, add 2.5% DTT.

-

Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

-

Peptide Precipitation and Purification:

-

Precipitate the peptide by adding cold diethyl ether to the filtrate.

-

Centrifuge to pellet the peptide and decant the ether.

-

Wash the peptide pellet with cold diethyl ether.

-

Air-dry the peptide pellet to remove residual ether.

-

Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Lyophilize the pure fractions to obtain the final peptide powder.

-

Protocol 2: Site-Specific Protein Labeling using Sortase-Mediated Ligation

This protocol describes the site-specific labeling of a target protein with the synthesized anthryl-alanine containing peptide. The target protein must be engineered to contain a C-terminal LPXTG recognition motif, and the synthetic peptide must have an N-terminal oligoglycine (e.g., GGG) sequence.

Materials:

-

Target protein with a C-terminal LPXTG motif (e.g., LPETG)

-

Purified synthetic peptide with an N-terminal GGG sequence and an internal 3-(9-anthryl)-D-alanine.

-

Recombinant Sortase A (SrtA) enzyme.[2]

-

Sortase reaction buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, pH 7.5).

-

Quenching buffer (e.g., 1 M glycine).

-

Purification system (e.g., Ni-NTA affinity chromatography if the target protein has a His-tag, or size-exclusion chromatography).

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, combine the target protein (e.g., to a final concentration of 50 µM) and the synthetic peptide (e.g., to a final concentration of 250 µM) in the sortase reaction buffer.

-

Add Sortase A to a final concentration of 10-20 µM.[3]

-

The final reaction volume can be adjusted as needed.

-

-

Incubation: Incubate the reaction mixture at room temperature or 37°C for 1-4 hours with gentle shaking. The optimal time and temperature may need to be determined empirically for each specific protein and peptide pair.[2]

-

Reaction Monitoring: The progress of the ligation can be monitored by SDS-PAGE. The labeled protein will have a higher molecular weight than the unlabeled protein.

-

Quenching the Reaction (Optional): The reaction can be stopped by adding a quenching buffer, such as 1 M glycine, to compete for the sortase active site.

-

Purification of the Labeled Protein:

-

Remove the unreacted peptide and Sortase A enzyme from the labeled protein.

-

If the target protein has a His-tag, Ni-NTA affinity chromatography can be used. The labeled protein will bind to the resin, while the peptide and sortase (if not His-tagged) will be in the flow-through.

-

Alternatively, size-exclusion chromatography can be used to separate the larger labeled protein from the smaller peptide and sortase enzyme.

-

-

Characterization:

-

Confirm the successful labeling and purity of the protein by SDS-PAGE and mass spectrometry.

-

Characterize the fluorescent properties of the labeled protein using a fluorometer to determine the excitation and emission spectra.

-

Application Example: FRET-Based Assay for Protein Conformational Change

This example describes a hypothetical experimental workflow to monitor the conformational change of a protein upon ligand binding using a FRET pair consisting of an anthryl-alanine containing peptide and a suitable acceptor fluorophore.

Logical Relationship of Sortase-Mediated Ligation